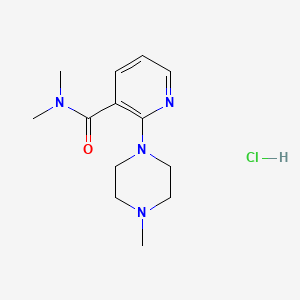
3-Pyridinecarboxamide, N,N-dimethyl-2-(4-methyl-1-piperazinyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxamide, N,N-dimethyl-2-(4-methyl-1-piperazinyl)-, monohydrochloride is a chemical compound with the molecular formula C13H20N4O·HCl. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring, a carboxamide group, and a piperazine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N,N-dimethyl-2-(4-methyl-1-piperazinyl)-, monohydrochloride typically involves the reaction of nicotinic acid with dimethylamine and 4-methylpiperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the formation of intermediates and their subsequent conversion to the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out on a larger scale using optimized reaction conditions. The process involves the use of high-purity reagents and advanced equipment to ensure the quality and yield of the product. The reaction is typically conducted in a cleanroom environment to prevent contamination and ensure the safety of the workers.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarboxamide, N,N-dimethyl-2-(4-methyl-1-piperazinyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
3-Pyridinecarboxamide, N,N-dimethyl-2-(4-methyl-1-piperazinyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxamide, N,N-dimethyl-2-(4-methyl-1-piperazinyl)-, monohydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide: Similar in structure but lacks the piperazine moiety.
N,N-Dimethyl-3-pyridinecarboxamide: Similar but without the 4-methylpiperazine group.
4-Methylpiperazine derivatives: Compounds with similar piperazine structures but different substituents.
Uniqueness
3-Pyridinecarboxamide, N,N-dimethyl-2-(4-methyl-1-piperazinyl)-, monohydrochloride is unique due to its combination of a pyridine ring, a carboxamide group, and a piperazine moiety. This unique structure imparts specific chemical and biological properties, making it valuable in various applications.
Propriétés
Numéro CAS |
52943-16-5 |
|---|---|
Formule moléculaire |
C13H21ClN4O |
Poids moléculaire |
284.78 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(4-methylpiperazin-1-yl)pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H20N4O.ClH/c1-15(2)13(18)11-5-4-6-14-12(11)17-9-7-16(3)8-10-17;/h4-6H,7-10H2,1-3H3;1H |
Clé InChI |
OWONSDOBFNCICY-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=C(C=CC=N2)C(=O)N(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Formaldehyde, [3H]](/img/structure/B13770156.png)

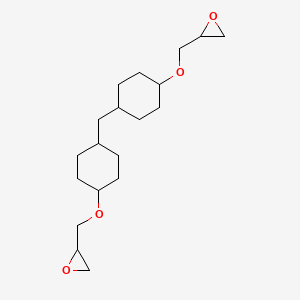

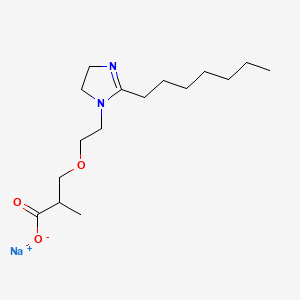
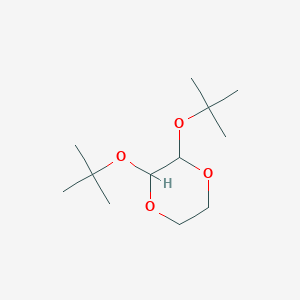
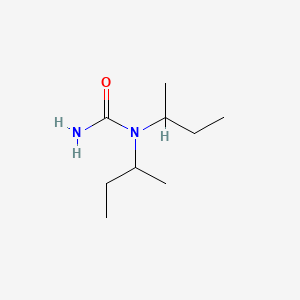
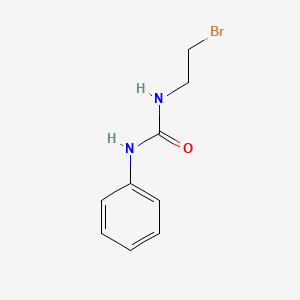
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13770213.png)
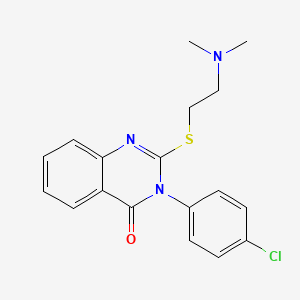
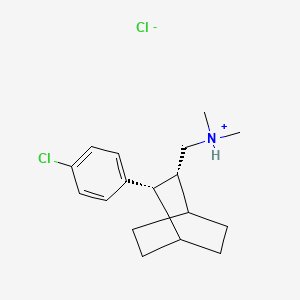
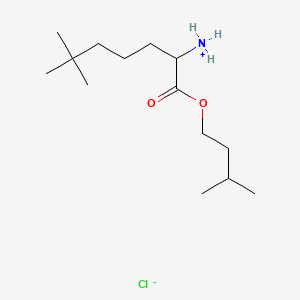

![2-(1H-Benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13770245.png)
